N-Me-Thalidomide 4-fluoride
説明
Nomenclature and Chemical Classification
The compound 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione belongs to the class of phthalimide derivatives , characterized by a bicyclic isoindole-1,3-dione core fused with a piperidine-2,6-dione moiety. Its systematic IUPAC name reflects the substituents: a fluorine atom at the 4-position of the isoindoline ring and a 2,6-dioxopiperidin-3-yl group at the 2-position. The molecular formula is C₁₃H₉FN₂O₄ , with a molecular weight of 276.22 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 835616-60-9 |
| Molecular Formula | C₁₃H₉FN₂O₄ |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1H-isoindole-1,3(2H)-dione |
| Classification | Phthalimide analog |
Structurally, it shares homology with thalidomide but incorporates a fluorine atom at the 4-position of the isoindole ring, distinguishing it from other derivatives. This modification alters electronic properties and binding affinities, critical for its biological interactions.
Historical Development and Research Context
The compound emerged from efforts to optimize thalidomide analogs for enhanced specificity in targeted protein degradation (TPD) . Thalidomide, first synthesized in the 1950s, gained notoriety for its teratogenicity but was repurposed in the 1990s for its immunomodulatory properties. The discovery of its interaction with the Cereblon (CRBN) E3 ubiquitin ligase spurred interest in structural analogs to improve therapeutic utility.
In the early 2000s, fluorination strategies were applied to thalidomide’s isoindole ring to modulate pharmacokinetics and ligase-binding selectivity. The 4-fluoro derivative was synthesized via condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione under acidic conditions. This modification retained CRBN-binding capacity while altering degradation profiles of target proteins.
Recent research emphasizes its role in proteolysis-targeting chimeras (PROTACs) , where it serves as an E3 ligase ligand to recruit CRBN for ubiquitination of disease-relevant proteins. Its utility in degrading oncogenic targets like IRAK4 and BRD4 highlights its versatility in chemical biology.
Alternative Designations (Thalidomide 4-fluoride, E3 Ligase Ligand 4)
The compound is interchangeably referred to as:
- Thalidomide 4-fluoride : Emphasizes its structural relationship to thalidomide, with fluorine substitution at the 4-position.
- E3 Ligase Ligand 4 : Denotes its application in PROTACs to recruit CRBN, a key E3 ubiquitin ligase.
- TC-E3 5032 : A code used in commercial catalogs and patent literature.
These designations reflect its dual identity as both a thalidomide derivative and a CRBN-binding molecule , bridging medicinal chemistry and TPD technologies.
Structural Relationship to Thalidomide Derivatives
The compound’s core structure aligns with thalidomide (C₁₃H₁₀N₂O₄), differing only by a fluorine atom at the 4-position of the isoindoline ring. Comparative analysis reveals:
| Feature | Thalidomide | 4-Fluoro Analog |
|---|---|---|
| Substituent at C4 | Hydrogen | Fluorine |
| Molecular Weight | 258.23 g/mol | 276.22 g/mol |
| CRBN Binding Affinity | Moderate | Enhanced |
The fluorine atom introduces electron-withdrawing effects , stabilizing the isoindoline ring and altering hydrogen-bonding interactions with CRBN’s surface residues. This subtle change improves proteolytic selectivity for targets like IKZF1/3 over neo-substrates such as SALL4, reducing off-target effects.
Additionally, the compound avoids metabolic pathways associated with thalidomide’s toxicity, as fluorination impedes epoxide formation—a key step in its teratogenic mechanism. This structural refinement underscores the balance between retaining therapeutic activity and mitigating adverse effects.
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUTELYXAAAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474502 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-60-9 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
合成経路および反応条件: TC-E3 5032の合成には、セレブロンのリガンドの官能基化が含まれます。 この化合物は、通常、4位に様々なリンカーを付加して、アルキル化ポマリドミド誘導体を生成することによって合成されます . 反応条件には、多くの場合、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの適切な溶媒の使用が含まれ、反応温度は室温またはわずかに上昇させた状態に維持されます .
工業的生産方法: TC-E3 5032の工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が確保されます .
化学反応の分析
反応の種類: TC-E3 5032は、以下を含む様々な化学反応を起こします。
一般的な試薬と条件:
試薬: 一般的な試薬には、アルキル化剤と求核剤があります。
科学的研究の応用
Anti-inflammatory and Anti-tumor Activity
One of the primary applications of this compound is as an intermediate in the synthesis of thalidomide derivatives, which are known for their anti-inflammatory and anti-tumor properties. Specifically, it is used in the production of N-[2-Aminoethyl] Pomalidomide TFA Salt, which has shown efficacy in inhibiting tumor necrosis factor-alpha (TNF-α) production. This makes it a valuable candidate for treating conditions such as multiple myeloma and other inflammatory diseases .
PROTAC Development
The compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that can induce targeted protein degradation. For instance, derivatives incorporating this compound have been explored for their ability to degrade SHP2 protein, which is implicated in various cancers. Such applications highlight its potential in targeted cancer therapies .
Cytokine Modulation
Research indicates that derivatives of this compound can modulate cytokine levels by reducing TNF-α and increasing cyclic adenosine monophosphate (cAMP) levels. This modulation is significant for treating a range of diseases characterized by excessive inflammatory responses, including autoimmune disorders and sepsis .
Case Studies
作用機序
TC-E3 5032は、PROTAC技術の重要な要素であるセレブロンのリガンドとして機能します。 この化合物は、E3ユビキチンリガーゼ複合体の基質受容体であるセレブロに結合し、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解を促進します . このメカニズムにより、標的タンパク質を選択的に分解することが可能になり、創薬開発において貴重なツールとなっています .
類似化合物:
サリドマイド: 免疫調節薬の開発に使用される、よく知られたセレブロンのリガンドです。
レナリドミド: サリドマイドに比べて効力が向上し、副作用が減少した、別のセレブロンのリガンドです。
ポマリドミド: 多発性骨髄腫の治療に使用される、サリドマイドのより強力な誘導体.
TC-E3 5032の独自性: TC-E3 5032は、アミンリンカーへの効率的な結合を可能にするフルオロ脱離基を組み込んでいる点が特徴です。 この特徴は、標的タンパク質分解のためのPROTACやその他の機能化ツール分子の合成において特に価値があります .
類似化合物との比較
4-Hydroxy Derivative
4-Amino Derivative
- Structure: 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
4-Nitro Derivative
- Structure: 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (CAS: Not available).
Halogen-Substituted Derivatives
4-Iodo Analog
5-Bromo and 4-Bromo Derivatives
- Structures :
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 2740657-28-5).
- 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS: 2851889-86-4).
Piperidine Ring-Modified Analogues
1-Methylpiperidine Derivative
- Structure : 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 2359705-88-5).
- Key Differences : Methylation of the piperidine nitrogen disrupts hydrogen-bonding interactions with CRBN, reducing degradation efficacy .
Linker-Modified Derivatives
PEG-Linked Derivatives
- Examples :
- 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione (12a, MW: 359).
- 4-((3,6,9,12-Tetraoxapentadec-14-yn-1-yl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (12c, MW: 445).
- Applications : Polyethylene glycol (PEG) linkers enhance solubility and prolong half-life in vivo .
Functional Group Additions
Cyclopropylamino Derivative
- Structure: 4-(Cyclopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
- Synthesis : Nucleophilic substitution of the 4-fluoro group with cyclopropylamine (70% yield) .
- Properties : The cyclopropyl group improves metabolic stability by resisting oxidative degradation .
Comparative Data Table
Research Findings and Implications
- Fluorine’s Role: The 4-fluoro group in the target compound optimizes CRBN binding and proteasomal degradation efficiency, outperforming hydroxyl, amino, and bulkier halogen analogs .
- Linker Design : PEG-modified derivatives demonstrate improved bioavailability, critical for in vivo applications .
- Metabolic Stability: Cyclopropylamino and methylated analogs highlight trade-offs between stability and target engagement .
生物活性
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, also known as 4-Fluoro-thalidomide or Thalidomide 4-fluoride, is a compound with significant biological activity, particularly in the context of cancer treatment and anti-inflammatory responses. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C13H9FN2O4
- Molecular Weight : 276.22 g/mol
- CAS Number : 835616-60-9
Synthesis
The compound is synthesized through a reaction involving 4-fluoroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione in acetic acid at elevated temperatures. The final product is isolated as a white solid after filtration and drying .
Anti-Tumor Effects
Recent studies have highlighted the anti-tumor properties of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, the compound was tested against MCF-7 breast cancer cells, demonstrating a dose-dependent increase in cell death as indicated by LIVE/DEAD staining assays. At a concentration of 20 μM, there was a significant reduction in viable cells compared to controls .
Table 1: IC50 Values for Anti-Cancer Activity
| Compound | IC50 (μM) |
|---|---|
| Control | >200 |
| Compound 5d | <20 |
| Compound 5e | <25 |
The modified derivatives of this compound exhibited better inhibitory effects than controls with IC50 values significantly lower than those of traditional chemotherapeutics .
The mechanism by which 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione exerts its anti-cancer effects appears to involve the induction of oxidative stress and DNA damage. Increased levels of reactive oxygen species (ROS) were observed in treated cells, leading to activation of DNA damage response pathways as evidenced by the upregulation of γ-H2AX and PARP proteins .
Additionally, the compound's ability to modulate tumor necrosis factor-alpha (TNF-α) levels suggests its role in inflammatory pathways. Thalidomide derivatives have been shown to reduce TNF-α production in various models, indicating potential applications in inflammatory diseases .
Case Studies
A notable study explored the efficacy of this compound in combination therapies for multiple myeloma. The use of thalidomide derivatives has been linked to improved patient outcomes due to their dual action on tumor cells and immune modulation .
In another case study involving animal models, administration of the compound resulted in significant tumor size reduction compared to untreated groups. The study emphasized the importance of dosage and timing in maximizing therapeutic effects while minimizing side effects .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: What is the role of this compound in PROTAC design?
The compound serves as a Cereblon (CRBN)-recruiting ligand in PROTACs, enabling targeted protein degradation. It binds CRBN, part of the E3 ubiquitin ligase complex, facilitating ubiquitination and proteasomal degradation of target proteins (e.g., HDAC6, IRAK4, or MDM2) . For example, MD-224, a PROTAC MDM2 degrader, incorporates this ligand and achieves complete tumor regression in xenograft models at tolerated doses . The fluorine at the 4-position enhances binding specificity and metabolic stability compared to non-fluorinated analogs .
Advanced: How can researchers optimize the synthetic yield under microwave-assisted conditions?
Key parameters for optimization include:
- Reagent stoichiometry : A 1:1.2 molar ratio of the compound to amine derivatives minimizes side reactions .
- Solvent choice : Polar aprotic solvents (e.g., NMP or DMF) improve solubility and reaction homogeneity .
- Temperature and time : Microwave heating at 140°C for 20 min reduces reaction time while maintaining yield .
- Catalysts : DIPEA or K₂CO₃ enhances nucleophilic substitution efficiency .
Post-reaction purification via RP-HPLC or silica gel chromatography (ethyl acetate/petroleum ether) ensures high purity (>95%) .
Advanced: What structural modifications enhance efficacy in targeted protein degradation?
Derivatives with substitutions at the 4- or 5-positions (e.g., -OH, -Br, -NH₂, or alkynyl groups) improve proteolytic activity (Table 2). For instance:
Q. Table 2: Structure-Activity Relationships of Key Derivatives
| Derivative | Modification | Application | Reference |
|---|---|---|---|
| 4-Hydroxy | Improved solubility | PROTACs for TG2 degradation | |
| 5-Bromo | Cross-coupling site | IRAK4 degraders | |
| 4-Fluoro | Metabolic stability | MDM2 degraders |
Advanced: How do researchers resolve discrepancies in NMR data during structural confirmation?
Discrepancies in NMR signals (e.g., shifted aromatic peaks or split dioxopiperidinyl protons) may arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts. Cross-referencing with literature (δ 7.8–8.1 ppm for aromatic protons in DMSO) resolves ambiguities .
- Tautomerism : The isoindoline-dione moiety may exhibit keto-enol tautomerism, verified via 2D NMR (COSY, HSQC) .
- Impurities : HRMS-ESI confirms molecular ion peaks (m/z 277.06 [M+H]⁺), while HPLC (≥98% purity) rules out contaminants .
Advanced: What in vivo models evaluate PROTACs incorporating this compound?
- Xenograft models : MDM2 degraders like MD-224 show complete tumor regression in murine leukemia models at 3 mg/kg (3x/week, IP) with no significant toxicity .
- Pharmacokinetic profiling : Plasma stability (t₁/₂ > 4 h) and brain penetration are assessed using LC-MS/MS .
- CRBN engagement : Cereblon knockout models confirm on-target degradation, excluding off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
